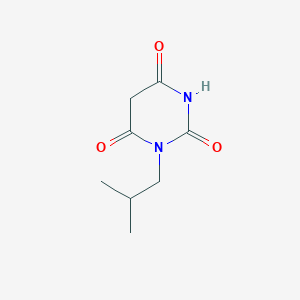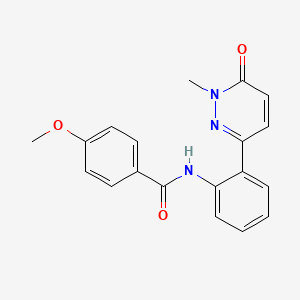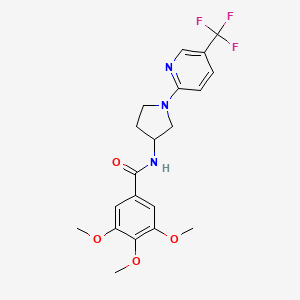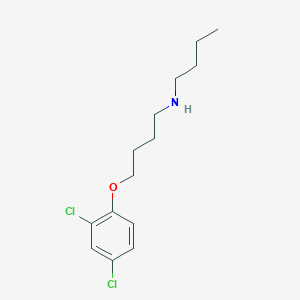
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione, also known as Levetiracetam, is a widely used antiepileptic drug that is used to treat seizures in patients suffering from epilepsy. It is a pyrrolidine derivative that was first discovered in 1980 and was approved by the FDA in 1999. Levetiracetam is known to be a highly effective drug with fewer side effects compared to other antiepileptic drugs.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has been extensively studied for its antiepileptic properties. It has been found to be effective in treating partial seizures, myoclonic seizures, and generalized tonic-clonic seizures. In addition to its antiepileptic effects, 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has also been studied for its potential therapeutic effects in treating other neurological disorders such as Alzheimer's disease, Parkinson's disease, and migraine headaches.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem is not fully understood. However, it is known to bind to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters in the brain. By binding to SV2A, 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem is thought to reduce the release of neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons. It has also been found to decrease the levels of glutamate, a neurotransmitter that is involved in stimulating the activity of neurons. These effects are thought to contribute to the antiepileptic properties of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has a number of advantages for use in lab experiments. It is a highly effective drug with fewer side effects compared to other antiepileptic drugs. It is also relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it has been found to have some effects on cognitive function, which may make it difficult to use in studies that involve cognitive tasks.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem. One area of interest is the potential therapeutic effects of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem in treating other neurological disorders such as Alzheimer's disease, Parkinson's disease, and migraine headaches. Another area of interest is the development of new formulations of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem that may be more effective or have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem, which may lead to the development of new drugs with similar or improved properties.
Métodos De Síntesis
The synthesis of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem involves the reaction between ethyl acetoacetate and 4,4-dimethyl-2-oxazoline in the presence of sodium hydride. The reaction leads to the formation of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione, which is then purified using standard techniques.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h5H,3-4H2,1-2H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBMOOZKVMLXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)
![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)
![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)
